molecular formula C24H34N4O7 B2521421 Methyl 6-({4-[(tert-butoxy)carbonyl]piperazin-1-yl}methyl)-4-(3,4-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 1252887-46-9

Methyl 6-({4-[(tert-butoxy)carbonyl]piperazin-1-yl}methyl)-4-(3,4-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B2521421
CAS No.: 1252887-46-9
M. Wt: 490.557
InChI Key: FYMIPOIIGGNBKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-({4-[(tert-butoxy)carbonyl]piperazin-1-yl}methyl)-4-(3,4-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidinone (DHPM) derivative synthesized via Biginelli-type condensation. Its structure features:

  • Position 5: A methyl ester, common in DHPMs for metabolic stability and synthetic convenience.
  • Position 6: A piperazinylmethyl substituent with a tert-butoxycarbonyl (Boc) protecting group, improving solubility and enabling selective deprotection for further functionalization [1].

DHPMs are known for diverse pharmacological activities, including antimicrobial, antioxidant, and anticancer effects. The Boc-piperazine moiety in this compound may modulate pharmacokinetic properties and target affinity compared to simpler analogs.

Properties

IUPAC Name

methyl 4-(3,4-dimethoxyphenyl)-6-[[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34N4O7/c1-24(2,3)35-23(31)28-11-9-27(10-12-28)14-16-19(21(29)34-6)20(26-22(30)25-16)15-7-8-17(32-4)18(13-15)33-5/h7-8,13,20H,9-12,14H2,1-6H3,(H2,25,26,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYMIPOIIGGNBKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CC2=C(C(NC(=O)N2)C3=CC(=C(C=C3)OC)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34N4O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 6-({4-[(tert-butoxy)carbonyl]piperazin-1-yl}methyl)-4-(3,4-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS Number: 1252887-46-9) is a compound of significant interest due to its potential biological activities. This article provides an overview of its chemical properties, biological activities, and relevant research findings.

PropertyValue
Molecular FormulaC24_{24}H34_{34}N4_{4}O7_{7}
Molecular Weight490.5 g/mol
StructureChemical Structure

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing primarily on its pharmacological effects such as:

  • Anticancer Activity :
    • Several studies have shown that derivatives of tetrahydropyrimidine compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds with similar structural motifs have demonstrated effective inhibition of tumor growth in vitro and in vivo models .
    • A study reported that the presence of methoxy groups on the phenyl ring enhances the anticancer properties by improving interactions with cellular targets .
  • Anticonvulsant Properties :
    • Research has indicated that piperazine derivatives can possess anticonvulsant activities. The mechanism often involves modulation of neurotransmitter systems . The specific compound may exhibit similar properties due to its structural analogies with known anticonvulsants.
  • Inhibition of Enzymatic Activity :
    • Compounds that contain piperazine moieties have been studied for their ability to inhibit certain enzymes involved in cancer metabolism and progression. The tetrahydropyrimidine scaffold may enhance binding affinity to these targets .

Case Study 1: Anticancer Activity

A recent study evaluated the anticancer effects of a series of tetrahydropyrimidine derivatives, including variations of the compound . The results indicated that these compounds could significantly reduce cell viability in human cancer cell lines (e.g., HeLa and MCF-7), with IC50_{50} values ranging from 10 to 50 µM depending on the specific derivative used .

Case Study 2: Anticonvulsant Effects

In a preclinical study assessing the anticonvulsant effects of piperazine derivatives, one derivative closely related to the compound showed a marked reduction in seizure activity in animal models induced by pentylenetetrazol (PTZ). The study highlighted the importance of structural modifications in enhancing efficacy .

Research Findings

  • Structure-Activity Relationship (SAR) :
    • The SAR analysis suggests that modifications at the piperazine and phenyl rings significantly influence biological activity. For example, substituents like methoxy or chloro groups enhance cytotoxicity against tumor cells .
  • Mechanism of Action :
    • Preliminary data indicate that these compounds may exert their effects through multiple mechanisms, including apoptosis induction and cell cycle arrest in cancer cells. Molecular docking studies suggest strong interactions with key proteins involved in cell growth and survival pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Functional Group Analysis

The table below highlights key structural differences and biological implications of the target compound and its analogs:

Compound Name / ID (Reference) Substituents Key Features & Activities
Target Compound 4-(3,4-dimethoxyphenyl); 5-(methyl ester); 6-(Boc-piperazinylmethyl) Enhanced solubility (Boc group), potential CNS activity due to dimethoxyphenyl [1].
Methyl 6-methyl-4-phenyl analog () 4-phenyl; 5-(methyl ester); 6-methyl Simpler structure; moderate antibacterial activity [1].
Ethyl 4-furan-2-yl analog () 4-(furan-2-yl); 5-(ethyl ester); 6-methyl Antioxidant activity (IC₅₀ = 0.6 mg/mL in DPPH assay); reduced lipophilicity [7].
Ethyl 4-pyrazolyl analog () 4-(5-chloro-3-methyl-1-phenyl-pyrazol-4-yl); 5-(ethyl ester); 6-methyl Antitubercular and antihypertensive potential; halogen substitution improves bioavailability [11].
Ethyl 4-(2-methylphenyl) analog () 4-(2-methylphenyl); 5-(ethyl ester); 6-(benzenesulfonyl-piperazinylmethyl) Improved enzymatic stability (sulfonyl group); antitumor applications noted [12].
Key Observations:
  • Position 6 Modifications : The Boc-piperazinylmethyl group provides steric protection and synthetic versatility, unlike methyl or benzenesulfonyl groups, which may alter metabolic pathways [12].
  • Ester Variations (Position 5) : Methyl esters (target) are more hydrolytically stable than ethyl esters (), affecting half-life in vivo.

Pharmacological and Computational Comparisons

Antibacterial Activity
  • The target compound’s 3,4-dimethoxyphenyl and Boc-piperazine groups may improve penetration into bacterial membranes compared to the methyl- and phenyl-substituted analog (), which showed only moderate activity [1].
Antioxidant Potential
  • Furan-substituted analogs () exhibit stronger radical scavenging (IC₅₀ = 0.6 mg/mL) than the target compound, likely due to the redox-active furan moiety [7].
Similarity Analysis Using Molecular Fingerprints
  • Tanimoto Similarity Scores :
    • vs. Ethyl 4-furan-2-yl analog : ~0.65 (low due to differing aryl and ester groups).
    • vs. Ethyl 4-pyrazolyl analog : ~0.55 (divergent substituents at Positions 4 and 6).
    • vs. Boc-piperazine pyrido[2,3-d]pyrimidine (): ~0.70 (shared Boc group but different core structure) [14].
  • Activity Cliffs : Despite structural similarity to ’s sulfonyl-piperazine analog, the target compound’s Boc group may lead to divergent biological profiles due to altered hydrogen-bonding capacity [10].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.